Silane, (3-iodopropyl)trimethyl-
Description
Synthesis Analysis
The synthesis of various silane compounds has been explored in the provided studies. For instance, tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was synthesized from its chloromethyl counterpart, demonstrating the potential for functional group transformation in silane chemistry . Similarly, tris(triisopropylsilyl)silane was synthesized and its structure analyzed, revealing an unusual nearly coplanar arrangement of silicon atoms . The synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane for use in Hiyama cross-coupling reactions further exemplifies the versatility of silane compounds in organic synthesis . Additionally, the preparation of 1,3-bis(trimethylsilyl)-1-alkynes from propargylic silanes highlights the reactivity of silanes with other functional groups .
Molecular Structure Analysis
The molecular structure of silane compounds has been a subject of interest. Tris(triisopropylsilyl)silane was found to have a nearly coplanar silicon arrangement, which is an unusual feature and could influence its reactivity . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was determined, providing insights into potential coordination chemistry applications .
Chemical Reactions Analysis
Silane compounds participate in a variety of chemical reactions. The immobilization of the Si(CH2SH)3 group on silica surfaces via an Si–O–Si linkage was achieved using a mercaptomethyl silane derivative . Bis(triisopropylsilyl)silylene, generated from the decomposition of tris(triisopropylsilyl)silane, was shown to undergo insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . The hydrosilylation of alkenes and alkynes using tris(trimethylsilyl)silane as a radical-based reducing agent has been reported to proceed with high regioselectivity and stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are crucial for their applications. Tris(trimethylsilyl)silane was found to be an effective reducing agent for various organic substrates and a hydrosilylating agent for ketones and alkenes . Its autoxidation at ambient temperature was observed to proceed via a free-radical chain mechanism . The effect of organic-silane additives on the textural-structural properties of mesoporous silicate materials was also investigated, demonstrating the role of silanes in the formation of mesoporous structures .
properties
IUPAC Name |
3-iodopropyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGUXNVMKOVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339085 | |
Record name | Silane, (3-iodopropyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (3-iodopropyl)trimethyl- | |
CAS RN |
18135-48-3 | |
Record name | Silane, (3-iodopropyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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